molecular formula C13H20ClNO2 B1322783 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 614731-32-7

4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1322783
CAS No.: 614731-32-7
M. Wt: 257.75 g/mol
InChI Key: UYSCLUXMVPHQKL-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic IUPAC Nomenclature and Chemical Registry Identifiers

4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is systematically named 4-((2-methoxyphenoxy)methyl)piperidine hydrochloride . Its chemical identifiers include:

  • CAS Registry Number : 614731-32-7
  • Molecular Formula : $$ \text{C}{13}\text{H}{20}\text{ClNO}_2 $$
  • Molecular Weight : 257.76 g/mol
  • SMILES Notation : COC1=CC=CC=C1OCC2CCNCC2.Cl

The compound consists of a piperidine core substituted with a (2-methoxyphenoxy)methyl group and a hydrochloride counterion.

Crystallographic Analysis of Piperidine Core Modifications

While direct crystallographic data for this compound are limited, insights can be drawn from analogous piperidine-derived crystalline structures. For example:

  • Unit Cell Parameters : Crystalline piperidine derivatives often adopt monoclinic or orthorhombic lattices, with unit cell dimensions influenced by substituent size and hydrogen-bonding interactions.
  • Space Group Symmetry : Piperidine hydrochlorides typically crystallize in space groups such as P2₁/c or C2/c , depending on substituent orientation.
  • Hydrogen Bonding : The hydrochloride counterion facilitates intermolecular hydrogen bonds, stabilizing the crystal lattice. For instance, in related compounds, chloride ions bridge nitrogen atoms in piperidine rings.

A hypothetical crystal structure analysis would involve:

Parameter Expected Value (Based on Analogues)
Lattice Constants (Å) $$ a \approx 10.2, b \approx 8.1, c \approx 17.2 $$
Space Group Monoclinic (e.g., P2₁/c )
Hydrogen Bond Distance $$ \text{N}–\text{H} \cdots \text{Cl} \approx 2.5–3.0 \, \text{Å} $$

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, MS)

¹H and ¹³C NMR Spectroscopy

Key Peaks (Inferred from Structural Analogy):

NMR Type Proton/Carbon Environment Expected Chemical Shift (δ, ppm)
¹H NMR Piperidine ring protons 1.4–1.8 (multiplet)
Methoxy group (-OCH₃) 3.8–3.9 (singlet)
Phenoxy aromatic protons 6.7–7.2 (multiplet)
¹³C NMR Piperidine carbons 25–50 (quaternary carbons)
Methoxy carbon (-OCH₃) 55–56 (quaternary)
Aromatic carbons (phenoxy) 110–150 (quaternary)

Supporting Data :

  • The methoxy group in related compounds (e.g., 3-[(4-methoxyphenoxy)methyl]pyridine) resonates at $$ \delta \, 3.76 \, \text{ppm} $$ in ¹H NMR.
  • The piperidine ring protons typically appear as a broad multiplet due to restricted rotation.
FT-IR Spectroscopy
Functional Group IR Absorption (cm⁻¹)
O–H (Stretch, HCl) 2500–3000 (broad)
C–O (Phenoxy) 1250–1300 (strong)
N–C (Piperidine) 1450–1550 (moderate)
Mass Spectrometry (MS)
Ionization Mode Observed m/z Fragmentation Pattern
[M+H]+ 258 Loss of HCl (m/z 222)
[M]+· 257 Base peak at m/z 221

Conformational Analysis Through Computational Modeling

Computational studies (e.g., DFT or molecular mechanics) predict the following:

  • Piperidine Ring Conformation : Chair conformation dominates due to steric stability, with substituents in equatorial positions.
  • Phenoxy Group Orientation : The (2-methoxyphenoxy)methyl substituent adopts a trans configuration relative to the piperidine ring to minimize steric clashes.
  • Hydrogen Bonding Networks : The hydrochloride ion participates in intermolecular hydrogen bonds, locking the structure into a stable conformation.

Modeling Inputs :

  • SMILES : COC1=CC=CC=C1OCC2CCNCC2.Cl
  • Force Field : AMBER or CHARMM for molecular dynamics simulations.

Properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-3-5-13(12)16-10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCLUXMVPHQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623835
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-32-7
Record name Piperidine, 4-[(2-methoxyphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to cellular processes and molecular interactions.

    Medicine: Research involving this compound includes its potential therapeutic effects and drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
4-[(2-Methoxyphenoxy)methyl]piperidine HCl 614731-32-7 C₁₃H₂₀ClNO₂ 257.76 Ortho-methoxyphenoxy methyl substituent Enhanced solubility due to HCl salt
4-(2-Methoxyphenoxy)piperidine HCl 6024-31-3 C₁₂H₁₆ClNO₂ 241.72 Direct ortho-methoxyphenoxy group on piperidine Reduced steric bulk compared to methyl-linked analogs
4-[(2-Methoxyphenyl)methyl]piperidine HCl 37581-34-3 C₁₃H₁₈ClNO 239.75 Methyl-linked ortho-methoxyphenyl group Higher lipophilicity; potential CNS penetration
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 Meta-methoxy substituent on phenyl ring Altered receptor binding due to substituent position
4-(Methoxymethyl)piperidine HCl N/A C₇H₁₆ClNO 165.66 Methoxymethyl group on piperidine Simplified structure; high solubility
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 1523618-16-7 C₁₂H₁₆Cl₂FN 280.17 Halogenated phenyl group (Cl, F) Potential increased potency but higher toxicity risk

Key Observations

Halogenated derivatives (e.g., 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl) exhibit higher molecular weights and possible enhanced receptor affinity due to electronegative substituents .

Solubility and Bioavailability: Hydrochloride salts universally improve water solubility, but bulkier substituents (e.g., phenoxy methyl groups) may reduce solubility compared to simpler analogs like 4-(Methoxymethyl)piperidine HCl .

Safety and Toxicity: Limited toxicological data are available for most compounds, including the target molecule. For example, 4-(Diphenylmethoxy)piperidine HCl lacks acute toxicity values in its SDS, a common issue in this class . Halogenated compounds may pose higher environmental persistence and bioaccumulation risks .

Biological Activity

4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique methoxy substitution on the phenyl ring, may exhibit distinct pharmacological properties compared to its analogs. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a 2-methoxyphenoxy group. This specific arrangement is crucial for its biological activity.

Property Details
Molecular Formula C₁₃H₁₉ClNO₂
CAS Number 1220035-87-9
Molecular Weight 241.75 g/mol
Melting Point Varies based on purity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxy group enhances its lipophilicity and binding affinity, potentially influencing the pharmacodynamics of the compound.

Biological Activities

  • Antidepressant Effects : Some studies suggest that this compound exhibits antidepressant-like effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Anti-inflammatory Properties : Research indicates that derivatives of piperidine compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins. For instance, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .
  • Antitumor Activity : There is evidence suggesting that certain piperidine derivatives possess antitumor properties, potentially through induction of apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.

Study on Antidepressant Activity

A study reported that this compound demonstrated significant antidepressant effects in animal models. The mechanism was linked to increased levels of serotonin in the synaptic cleft, suggesting a role as a selective serotonin reuptake inhibitor (SSRI) .

Anti-inflammatory Research

In a comparative study involving various piperidine derivatives, this compound was tested for its ability to inhibit COX enzymes. The findings indicated that it effectively reduced COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of related piperidine compounds:

Compound Name Biological Activity Unique Features
This compoundAntidepressant, Anti-inflammatoryMethoxy substitution enhances activity
3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochlorideAntidepressantDifferent substitution pattern
4-(Fluorophenoxymethyl)piperidinePotentially increased lipophilicityFluorine substitution may alter pharmacokinetics

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of aerosols or dust .
  • Store at 2–8°C in a dry, inert environment, away from oxidizing agents .
  • In case of spills, evacuate the area, use non-sparking tools for containment, and dispose of waste according to local regulations .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C spectra with computational predictions or analogs (e.g., piperidine derivatives in ) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥98% .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H+^+]) against theoretical molecular weights .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis/oxidation .
  • Maintain temperature at 2–8°C; deviations may accelerate degradation, requiring periodic stability testing via thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. What synthetic strategies and optimization parameters are effective for this compound?

  • Methodological Answer :

  • Route : Alkylate piperidine with 2-methoxyphenoxymethyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization :
  • Vary catalysts (e.g., DMAP for nucleophilic substitution) and reaction times.
  • Purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: 5% MeOH in DCM) .
  • Monitor yield improvements using Design of Experiments (DoE) to assess temperature, solvent polarity, and stoichiometry .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., SN2 mechanisms) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
  • Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers resolve contradictions in reported physicochemical properties of piperidine derivatives?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques (e.g., DSC for melting point vs. capillary tube method) .
  • Reference Standards : Compare with certified materials (e.g., NIST reference compounds) to calibrate instruments .
  • Collaborative Studies : Replicate measurements across independent labs to identify systematic errors .

Q. What precautionary measures are advised for handling compounds with limited safety data, like this compound?

  • Methodological Answer :

  • Assume acute toxicity (LD50_{50} < 300 mg/kg) and implement Tier 1 controls:
  • Use gloveboxes for air-sensitive manipulations .
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) .
  • Apply ALARA principles (As Low As Reasonably Achievable) for exposure .

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